molecular formula C10H20ClNO2 B2502723 (2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2377004-87-8

(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

Cat. No. B2502723
CAS RN: 2377004-87-8
M. Wt: 221.73
InChI Key: NPLROSUOYOEPPM-WLYNEOFISA-N
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Description

Piperidine carboxylic acids, such as “(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride”, are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “tert-butyl” group is a branched alkyl group, and “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidine derivative with a carboxylic acid or its derivative . For example, one method involves the reaction of a tert-butyl ester with a piperidine derivative in the presence of a strong acid .


Molecular Structure Analysis

The molecular formula of similar compounds is typically C6H12ClNO3 . The structure contains a piperidine ring, a carboxylic acid group, and a tert-butyl group .


Chemical Reactions Analysis

Piperidine carboxylic acids can participate in various chemical reactions. They can act as bases, forming salts with acids, or as nucleophiles, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as solubility, melting point, and boiling point can vary widely .

Scientific Research Applications

Synthesis and Structural Analysis

  • Vinylfluoro Group as an Acetonyl Cation Equivalent

    The vinylfluoro group in this compound acts as an acetonyl cation equivalent under acidic conditions, leading to the synthesis of pipecolic acid derivatives, which are further used in the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

  • Molecular Structure of Chiral Cyclic Amino Acid Esters

    The title compound is synthesized as a chiral cyclic amino acid ester, with its structure determined through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Combinatorial Chemistry and Synthesis

  • Solution-Phase Combinatorial Synthesis

    This compound is central to the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting its versatility in the generation of diverse chemical libraries (Malavašič et al., 2007).

  • Production of Biofuels and Polymers

    Its derivatives can be used in the production of acid chloride derivatives of furan compounds, which are key intermediates for furoate ester biofuels and polymers (Dutta et al., 2015).

Stereochemistry and Enantioselectivity

  • Asymmetric Synthesis and Stereochemistry

    It plays a significant role in the asymmetric synthesis of various amino acids and peptides, demonstrating its importance in stereochemical control (Herdeis & Heller, 1993).

  • Synthesis of Hydroxylysine and Related Alpha-Amino Acids

    The compound is used in the efficient synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid in collagen, highlighting its role in biochemistry (Marin et al., 2002).

Therapeutic Applications

  • Renin Inhibitors in Medicinal Chemistry

    Derivatives of this compound are utilized in the design of angiotensinogen transition-state analogues, showcasing its potential in the development of therapeutic agents (Thaisrivongs et al., 1987).

  • HIV-Protease Assay Based on a Chromogenic Amino Acid

    It's used in the synthesis of oligopeptides for sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).

Safety and Hazards

Safety and hazard information is typically provided in the material safety data sheet (MSDS) for a compound. For similar compounds, hazards may include skin and eye irritation, and harmful if swallowed .

properties

IUPAC Name

(2S,5S)-5-tert-butylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLROSUOYOEPPM-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@H](NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

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